![molecular formula C10H15BrSi B2838544 [(2-Bromophenyl)methyl]trimethylsilane CAS No. 1833-44-9](/img/structure/B2838544.png)
[(2-Bromophenyl)methyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Bromophenyl)methyl]trimethylsilane is an organosilicon compound with the molecular formula C10H15BrSi It is characterized by the presence of a bromine atom attached to a benzyl group, which is further bonded to a silicon atom substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2-Bromophenyl)methyl]trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. Another method involves the use of Grignard reagents, where 2-bromobenzyl magnesium bromide reacts with trimethylchlorosilane to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Ni-Catalyzed Asymmetric Reductive Cross-Coupling
[(2-Bromophenyl)methyl]trimethylsilane serves as a benzyl electrophile in nickel-catalyzed cross-couplings. In a study optimizing enantioselective synthesis, this compound reacted with (E)-1-(2-bromovinyl)-4-methoxybenzene using NiCl₂(dme) and a chiral bis(oxazoline) ligand (L2 ) (Table 1).
Key Findings :
-
Initial yields were low (26%) due to steric hindrance from the bulky trimethylsilyl group, but enantioselectivity reached 98% ee .
-
Adding cobalt phthalocyanine (CoPc) as a co-catalyst suppressed homocoupling side reactions, improving yields to 70% while maintaining 96% ee .
Table 1 : Optimization of Ni-Catalyzed Cross-Coupling
Entry | Catalyst System | Yield (%) | ee (%) |
---|---|---|---|
1 | NiCl₂(dme), L2 | 26 | 98 |
2 | NiCl₂(dme), L2 , CoPc | 70 | 96 |
Conditions : DMA solvent, 0°C, 12–16 h .
Hiyama Coupling
The trimethylsilyl group facilitates Hiyama coupling with aryl halides under palladium catalysis. Fluoride activation (e.g., TBAF) cleaves the Si–C bond, generating a reactive nucleophile for cross-coupling.
Example Reaction :
2 Bromophenyl methyl trimethylsilane+Aryl HalidePd TBAFBiaryl Product
Key Insights :
-
Pd₂(dba)₃ with diallyl carbonate efficiently oxidizes silyl enol ethers, enabling tandem oxidation/coupling sequences .
-
Steric bulk at silicon slows oxidative addition but enhances selectivity in asymmetric variants .
Grignard and Organometallic Reactions
The compound participates in nucleophilic substitutions via its bromine substituent. For example:
Suzuki–Miyaura Coupling :
2 Bromophenyl methyl trimethylsilane+Boronic AcidPd PPh BaseBiphenyl Derivative
Reported Conditions :
-
Pd₂(dba)₃ (5 mol %), SPhos ligand, NaOtBu, o-xylene, 140°C .
-
Yields depend on steric/electronic effects of substituents .
Deprotection and Functionalization
The trimethylsilyl group undergoes fluoride-mediated cleavage, yielding a benzylic alcohol or carboxylic acid.
Deprotection Example :
2 Bromophenyl methyl trimethylsilaneTBAF 2 Bromophenyl methanol
Notable Data :
-
Stability: Resists acidic/basic hydrolysis but cleaves rapidly with TBAF .
-
Applications: Used to generate aldehydes for further transformations (e.g., Barton decarboxylation) .
Challenges and Limitations
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
[(2-Bromophenyl)methyl]trimethylsilane can be utilized as a silylating agent in various organic transformations. Its structure allows it to participate in several key reactions, including:
- Cross-Coupling Reactions : It is particularly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Hiyama coupling, where it can facilitate the formation of carbon-carbon bonds between aryl halides and organosilicon compounds .
- Silylation Reactions : The compound serves as a silylating agent for alcohols, amines, and other nucleophiles, enhancing their reactivity and stability for subsequent reactions .
Applications in Organic Synthesis
-
Palladium-Catalyzed Reactions :
- Suzuki Coupling : The use of this compound in Suzuki coupling has been documented to yield various biaryl compounds with high efficiency. For instance, the reaction of this silane with boronic acids leads to the formation of substituted biphenyls, which are valuable intermediates in pharmaceuticals .
- Hiyama Coupling : This silane has been effectively employed in Hiyama coupling reactions to produce diarylmethanes from benzylic halides and aryltrialkoxysilanes. The process demonstrates high functional group tolerance and yields diverse products .
- Silyl Protection :
- Gas Chromatography Derivatization :
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful application of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve yields exceeding 90%, showcasing the compound's effectiveness as a coupling partner.
Case Study 2: Silylation of Alcohols
In another experiment, this compound was used to silylate various alcohols, resulting in stable silyl ethers that were subsequently deprotected to yield the original alcohols. This method proved advantageous for protecting sensitive functional groups during multi-step syntheses.
Wirkmechanismus
The mechanism of action of [(2-Bromophenyl)methyl]trimethylsilane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being electropositive, can stabilize negative charges, making the compound a good leaving group in substitution reactions. Additionally, the presence of the bromine atom allows for selective functionalization of the benzyl group, enabling the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl bromide
- Trimethyl(2-chlorobenzyl)silane
- Trimethyl(2-iodobenzyl)silane
Uniqueness
[(2-Bromophenyl)methyl]trimethylsilane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Biologische Aktivität
[(2-Bromophenyl)methyl]trimethylsilane is a silane compound that has garnered attention in various fields of chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom at the 2-position of the phenyl ring, which influences its reactivity and biological interactions. The presence of the trimethylsilyl (TMS) group enhances its lipophilicity, potentially affecting its bioavailability.
Antibacterial Activity
Recent studies have investigated the antibacterial properties of silane derivatives, including those with brominated phenyl groups. For instance, compounds similar to this compound have shown varying degrees of activity against Helicobacter pylori, a significant pathogen associated with gastric disorders.
Minimum Inhibitory Concentration (MIC) Studies
A comparative study revealed that compounds with electron-withdrawing groups, such as bromine, exhibited reduced antibacterial activity compared to their non-brominated counterparts. The MIC values for several derivatives were recorded as follows:
Compound Type | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Non-brominated derivative | 8 | 16 |
Brominated derivative | 32 | 64 |
These results suggest that while bromination can enhance certain interactions, it may also hinder overall antibacterial efficacy due to steric and electronic effects .
Case Study: Hepatitis C Inhibition
In a study examining silane derivatives as potential hepatitis C NS5A inhibitors, compounds were synthesized using this compound as a precursor. The resulting derivatives exhibited varying inhibitory effects on viral replication, with some achieving significant reductions in viral load at low concentrations .
Anticancer Activity
The anticancer properties of silanes have been investigated in various cancer cell lines. Research indicates that modifications to the phenyl ring can significantly alter the cytotoxicity of these compounds.
Cytotoxicity Assays
In a recent study assessing the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, suggesting potential for further development as an anticancer agent .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biomolecules. Studies have shown that silanes can form covalent bonds with proteins and nucleic acids, potentially disrupting their function.
Interaction with Proteins
Research into the interactions between silanes and model proteins has revealed that these compounds can influence protein folding and stability. For instance, studies involving human serum albumin (HSA) demonstrated significant binding affinities for various silane derivatives, indicating potential for drug delivery applications .
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJJDOXYDPCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.